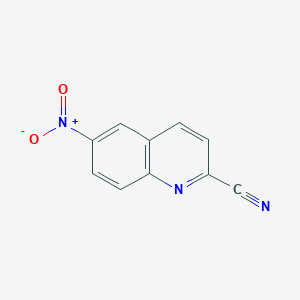
6-Nitroquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitroquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H5N3O2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of both cyano and nitro groups in its structure makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroquinoline-2-carbonitrile typically involves the nitration of 2-cyanoquinoline. One common method includes the reaction of 2-cyanoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitroquinoline-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 6-position can be substituted by nucleophiles such as cyanide ions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium cyanide in dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Cyclization: Cyclization reactions may require acidic or basic conditions depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Products such as 6-hydroxyquinoline-5-carbonitrile and 6,6′-azoquinoline-5,5′-dicarbonitrile.
Reduction: Formation of 2-cyano-6-aminoquinoline.
Cyclization: Formation of various fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of 6-Nitroquinoline-2-carbonitrile can be categorized into several key areas:
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial and anticancer agent.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 1×10−5 mg/mL.
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 22 | 1×10−5 |
| Klebsiella pneumoniae | 25 | 1×10−5 |
- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines, including HeLa cells. Mechanistically, it induces apoptosis through caspase activation, disrupting cell cycle progression.
Biological Probes
Due to its ability to interact with biological macromolecules, this compound is being explored as a fluorescent probe . Its unique properties allow for the monitoring of biochemical processes in live cells.
Material Science
In the field of materials science, this compound is utilized in the synthesis of dyes and pigments due to its chromophoric properties. The incorporation of the nitro group enhances the color stability and intensity of the resultant materials.
Case Study 1: Antimicrobial Efficacy
A study conducted by Barilli et al. (2014) evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results highlighted its potential as an effective antimicrobial agent against resistant strains, suggesting further exploration for pharmaceutical applications.
Case Study 2: Anticancer Mechanisms
Research published in Cancer Research demonstrated that derivatives of quinoline compounds exhibit promising antiproliferative results when complexed with metal ions such as Cu(II). This study provides insights into how modifications of the quinoline structure can enhance anticancer activity.
Wirkmechanismus
The mechanism of action of 6-Nitroquinoline-2-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions. These interactions can lead to the disruption of cellular processes, making the compound useful in studying biological pathways and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the cyano group, affecting its reactivity and applications.
2-Amino-6-nitroquinoline: Contains an amino group instead of a cyano group, leading to different chemical properties and applications.
Uniqueness
6-Nitroquinoline-2-carbonitrile is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H5N3O2 |
|---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
6-nitroquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H |
InChI-Schlüssel |
PTYMFNBJEHUFCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














